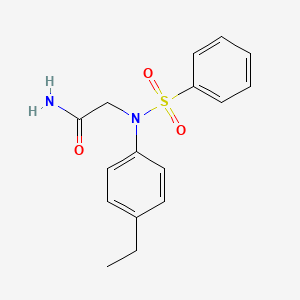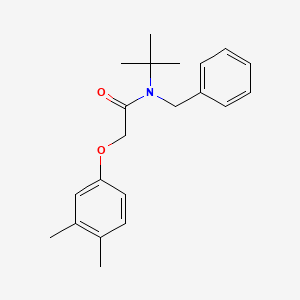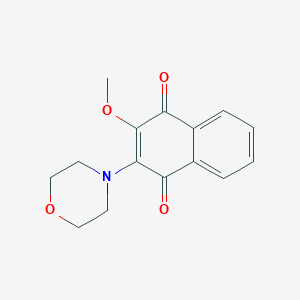
2-(1,3-benzodioxol-5-yl)-4-(1-pyrrolidinylcarbonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzodioxol-5-yl)-4-(1-pyrrolidinylcarbonyl)quinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BPQ, and it has been found to have interesting properties that make it useful in various research fields. In
作用机制
BPQ exerts its effects through the inhibition of specific proteins that are essential for the growth and survival of cancer cells. Specifically, BPQ has been found to inhibit the activity of protein kinase CK2, which is a key regulator of cell growth and survival. By inhibiting CK2, BPQ can prevent the growth of cancer cells and induce cell death.
Biochemical and Physiological Effects:
BPQ has been found to have various biochemical and physiological effects. In addition to its effects on cancer cells, BPQ has also been found to have anti-inflammatory and antioxidant properties. These properties make BPQ potentially useful in the treatment of various diseases such as arthritis and cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of BPQ in lab experiments is its specificity. BPQ targets specific proteins and pathways, which allows for more precise and targeted research. Additionally, BPQ is relatively easy to synthesize and purify, which makes it more accessible for researchers. However, one limitation of BPQ is its potential toxicity. While BPQ has been found to be relatively safe in animal studies, more research is needed to determine its safety in humans.
未来方向
There are several potential future directions for research on BPQ. One area of interest is in the development of BPQ derivatives that may have improved efficacy and safety profiles. Additionally, further research is needed to determine the optimal dosing and administration of BPQ for various diseases. Finally, more research is needed to explore the potential applications of BPQ in other areas of research such as infectious diseases and autoimmune disorders.
In conclusion, BPQ is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its specificity, ease of synthesis and purification, and potential applications in cancer and neurodegenerative diseases make it a promising compound for future research. However, more research is needed to determine its safety and efficacy in humans and to explore its potential applications in other areas of research.
合成方法
The synthesis of BPQ involves the reaction between 2-(1,3-benzodioxol-5-yl)-4-chloroquinoline and pyrrolidine-1-carbonyl chloride. This reaction results in the formation of BPQ, which can be purified through various methods such as column chromatography.
科学研究应用
BPQ has been found to have various applications in scientific research. One of the most significant applications of BPQ is in the field of cancer research. BPQ has been shown to inhibit the growth of cancer cells by targeting specific proteins that are essential for tumor growth. Additionally, BPQ has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(23-9-3-4-10-23)16-12-18(22-17-6-2-1-5-15(16)17)14-7-8-19-20(11-14)26-13-25-19/h1-2,5-8,11-12H,3-4,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIZLANPZZEVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](pyrrolidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5732745.png)


![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)
![ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate](/img/structure/B5732778.png)
![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5732781.png)


![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)

